molecular formula C19H21N5O2 B3824602 3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one

3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one

Cat. No.: B3824602
M. Wt: 351.4 g/mol
InChI Key: IYINYFVMRPWRBQ-UHFFFAOYSA-N
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Description

3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one is a complex heterocyclic compound that features a unique combination of pyrazole, imidazole, and oxazinanone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the pyrazole and imidazole intermediates separately. The pyrazole can be synthesized through the reaction of hydrazine with a β-diketone, while the imidazole can be prepared via the Debus-Radziszewski imidazole synthesis .

The final step involves the coupling of the pyrazole and imidazole intermediates with an oxazinanone precursor under controlled conditions. This step often requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups, which can further be explored for their biological activities .

Mechanism of Action

The mechanism of action of 3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways . These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one lies in its combination of three distinct heterocyclic rings, which imparts a unique set of chemical and biological properties

Properties

IUPAC Name

3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-12-16(22-21-14)18-17(15-6-3-2-4-7-15)20-13-24(18)10-9-23-8-5-11-26-19(23)25/h2-4,6-7,12-13H,5,8-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYINYFVMRPWRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=C(N=CN2CCN3CCCOC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one
Reactant of Route 2
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3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one
Reactant of Route 3
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3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one
Reactant of Route 4
3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one
Reactant of Route 5
3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one
Reactant of Route 6
3-[2-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]ethyl]-1,3-oxazinan-2-one

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